3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a benzyl group, and a sulfanyl linkage to a phenylethyl ketone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction. This step often involves the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the thienopyrimidine intermediate with a benzyl halide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is introduced through a thiol-ene reaction. This step involves the reaction of the benzylated thienopyrimidine intermediate with a thiol derivative of phenylethyl ketone under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(2-methyl-2-propenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific structural features, such as the benzyl group and the sulfanyl linkage to a phenylethyl ketone moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-18(16-9-5-2-6-10-16)14-27-21-22-17-11-12-26-19(17)20(25)23(21)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXWUMUUGTYHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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